Product packaging for Flumezapine(Cat. No.:CAS No. 61325-80-2)

Flumezapine

Cat. No.: B607469
CAS No.: 61325-80-2
M. Wt: 330.4 g/mol
InChI Key: JBHUBOISLBWHAR-UHFFFAOYSA-N
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Description

Flumezapine (LY-120363) is a historical thienobenzodiazepine derivative that was investigated as a second-generation antipsychotic for the treatment of schizophrenia . Its development was discontinued during clinical trials due to safety concerns, notably elevated levels of liver enzymes (AST, ALT) and creatine phosphokinase (CPK), indicating potential hepatotoxicity and muscle toxicity . Some patients also experienced extrapyramidal symptoms (EPS) during early trials . This compound functions primarily as a dopamine receptor antagonist, contributing to its antipsychotic properties . Its mechanism also involves antagonism at other central receptors, similar to other atypical antipsychotics. A key point of research interest is this compound's close structural relationship to Olanzapine, a widely used antipsychotic; this compound differs only by the substitution of a fluorine atom for a hydrogen atom on the phenyl ring . This specific structural modification was the subject of significant patent litigation, which ultimately upheld the non-obvious nature of Olanzapine and underscored the critical impact of subtle chemical changes on a compound's safety and patentability . This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19FN4S B607469 Flumezapine CAS No. 61325-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4S/c1-11-9-13-16(22-7-5-21(2)6-8-22)19-15-10-12(18)3-4-14(15)20-17(13)23-11/h3-4,9-10,20H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHUBOISLBWHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=C(C=C(C=C3)F)N=C2N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976813
Record name Flumezapine
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Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61325-80-2
Record name Flumezapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61325-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flumezapine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061325802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumezapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUMEZAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA9GM10X6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of Flumezapine

Synthetic Pathways to the Thieno[2,3-b]Current time information in Bangalore, IN.researchgate.netbenzodiazepine Core

The central feature of flumezapine's structure is the thieno[2,3-b] Current time information in Bangalore, IN.researchgate.netbenzodiazepine (B76468) nucleus. The assembly of this core is a critical aspect of its synthesis, typically achieved through condensation reactions that form the seven-membered diazepine (B8756704) ring.

The synthesis of the 1,5-benzodiazepine ring system is often accomplished through the condensation of o-phenylenediamines with ketones. researchgate.net In the case of this compound, this involves the reaction between a substituted o-phenylenediamine (B120857) and a thiophene-based ketone. A common method for forming the thienobenzodiazepine core involves the condensation of 4-amino-2-methyl-10H-thieno-[2,3-b] Current time information in Bangalore, IN.researchgate.netbenzodiazepine with N-methylpiperazine. google.com More generally, the synthesis can be described as a multistep process starting with key precursors. vulcanchem.com

One established pathway involves the condensation of an appropriate o-phenylenediamine precursor with a thiophene-derived ketone, a reaction that can be facilitated by acidic catalysts such as H-MCM-22. researchgate.netvulcanchem.com The final step in forming this compound itself is the introduction of the 4-methyl-1-piperazinyl group, typically through a nucleophilic substitution reaction. google.comvulcanchem.com

Table 1: Key Precursors in this compound Synthesis

Precursor Role in Synthesis
Substituted o-phenylenediamine Forms the benzene (B151609) and part of the diazepine ring.
Substituted thiophene (B33073) ketone Forms the thiophene and part of the diazepine ring.
N-methylpiperazine Added as a side chain to the diazepine ring.

The general reaction scheme involves the initial formation of an intermediate which is then cyclized to form the core structure. For instance, the synthesis of the closely related olanzapine (B1677200) can be achieved by heating N-methylpiperazine and 4-amino-2-methyl-10H-thieno-[2,3-b] Current time information in Bangalore, IN.researchgate.netbenzodiazepine hydrochloride. google.com The synthesis of the thieno[2,3-b] Current time information in Bangalore, IN.researchgate.netbenzodiazepine nucleus itself can be achieved by reacting the appropriate thioamide with a substituted o-phenylenediamine derivative. google.com

The introduction of a fluorine atom onto the benzene portion of the benzodiazepine core is a key step distinguishing this compound from its analogs like olanzapine. wikipedia.org The fluorine atom, being an electron-withdrawing group, is expected to influence the molecule's electronic properties. wikipedia.orgrsc.org

Strategies for incorporating fluorine into aromatic rings often involve electrophilic aromatic substitution or directed ortho-metalation. vulcanchem.com In the context of synthesizing molecules like this compound, the fluorination step is typically performed on a precursor molecule before the final cyclization to form the diazepine ring. General methods for synthesizing fluorinated organic compounds include halofluorination, where an alkene is treated with a halogen cation source and a nucleophilic fluoride (B91410) source, resulting in the addition of a halogen and a fluorine atom across the double bond. beilstein-journals.org For aromatic systems, specific fluorinating agents and conditions are required to achieve regioselective substitution on the benzene ring precursor.

Structural Analogs and Derivatives of this compound

Research into thienobenzodiazepines has produced a wide array of structural analogs and derivatives, created by modifying the substituents on the core structure. These modifications are intended to explore structure-activity relationships.

The synthesis of analogs follows similar pathways to that of this compound, utilizing different substituted precursors. For example, replacing the 2-methyl group with a 2-ethyl group on the thiophene ring yields ethyl-flumezapine. wikipedia.org Patents describe a wide range of possible substitutions on both the benzene and thiophene rings, including various alkyl groups, halogens, and trifluoromethyl groups. google.com

The synthesis of these analogs generally involves:

Preparation of a substituted thiophene precursor. researchgate.net

Condensation with a substituted o-phenylenediamine to form the tricyclic core. researchgate.netresearchgate.net

Addition of a piperazine (B1678402) or similar side chain. google.comvulcanchem.com

A variety of related thieno[2,3-b] Current time information in Bangalore, IN.researchgate.netbenzodiazepine and imidazo[1,5-a]thieno[3,2-f] Current time information in Bangalore, IN.ontosight.aidiazepine compounds have been synthesized and studied, showcasing the versatility of the core scaffold for chemical modification. ontosight.ainih.govwikipedia.org

Table 2: Selected Structural Analogs of this compound

Compound Name R1 (Position 7 on Benzene Ring) R2 (Position 2 on Thiophene Ring) R3 (Piperazine Moiety)
This compound -F -CH₃ 4-methyl-1-piperazinyl
Olanzapine -H -CH₃ 4-methyl-1-piperazinyl
Ethyl this compound -F -CH₂CH₃ 4-methyl-1-piperazinyl
2-ethyl-7-chloro-10-(4-methyl-1-piperazinyl)-4H-thieno[2,3-b] Current time information in Bangalore, IN.researchgate.netbenzodiazepine -Cl -CH₂CH₃ 4-methyl-1-piperazinyl
2-ethyl-7-trifluoromethyl-10-(4-methyl-1-piperazinyl)-4H-thieno[2,3-b] Current time information in Bangalore, IN.researchgate.netbenzodiazepine -CF₃ -CH₂CH₃ 4-methyl-1-piperazinyl

Data sourced from wikipedia.orggoogle.comgoogle.comgoogle.com.

Derivatization, such as the introduction of methyl or ethyl groups, is typically achieved by using appropriately substituted starting materials rather than by modifying the final heterocyclic system. google.com For example, to synthesize a 2-ethyl derivative of this compound, the synthesis would start with a thiophene precursor that already contains an ethyl group at the desired position. google.comontosight.ai

The introduction of a methyl group at position 1 of a benzodiazepine scaffold is a known modification that can affect potency. nih.gov Similarly, the presence of an electronegative methyl group on the thiophene ring of a thieno-fused-benzodiazepine was found to enhance activity in comparison to related structures lacking this feature. rsc.org The derivatization of the piperazine moiety is also a common strategy for creating analogs. For example, replacing the N-methyl group with other substituents like phenyl or benzyl (B1604629) groups has been explored. google.com Spectrofluorimetric methods involving derivatization with reagents like o-phthalaldehyde (B127526) have been developed for the analysis of related antipsychotic drugs, indicating that the piperazine moiety is a reactive handle for chemical modification. nih.gov

Molecular Mechanisms of Action: Receptor Level Pharmacology of Flumezapine

Dopaminergic Receptor Antagonism

Flumezapine's interaction with the dopaminergic system is a cornerstone of its mechanism of action, with a particularly high affinity for the D2 receptor family. wikipedia.orgnih.gov This antagonism is central to its effects on the neural circuits implicated in psychosis.

Dopamine (B1211576) D1 Receptor Modulation

The specific modulatory effects of this compound on the dopamine D1 receptor are not extensively detailed in publicly available scientific literature. While many antipsychotic agents interact with a spectrum of dopamine receptors, the primary activity of this compound has been identified at other dopamine receptor subtypes.

Dopamine D2 Receptor Antagonism and Binding Affinities

This compound is a potent antagonist of the dopamine D2 receptor. nih.govpatsnap.com In vitro radioligand binding studies have demonstrated that this compound possesses a high affinity for D2 receptors. nih.gov This characteristic is consistent with the pharmacological profile of other antipsychotic agents, where D2 receptor blockade in the mesolimbic pathway is a key mechanism for alleviating the positive symptoms of psychosis. The potency of this compound in preclinical models, such as its ability to counteract the effects of a dopamine agonist, has been shown to correlate well with its affinity for D2 receptors. nih.gov In comparison to the antipsychotic clozapine (B1669256), this compound exhibits a five-fold higher antidopaminergic to anticholinergic activity ratio, indicating a more potent dopamine receptor blockade relative to its anticholinergic effects. wikipedia.org

Interaction with Dopamine D3 and D4 Receptors

Detailed research findings specifically characterizing the binding affinities and functional activity of this compound at dopamine D3 and D4 receptor subtypes are not extensively documented in the available literature. While these receptors are recognized as important targets for other atypical antipsychotics, the specific role they play in the pharmacological profile of this compound remains to be fully elucidated.

Neurochemical Impact on Dopamine Metabolism (e.g., DOPAC, HVA) in Preclinical Models

The blockade of postsynaptic D2 receptors by antipsychotic drugs typically leads to a compensatory increase in the synthesis and metabolism of dopamine in the presynaptic neuron. This increase in dopamine turnover results in elevated levels of the primary dopamine metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). However, preclinical studies specifically measuring the in vivo effects of this compound on DOPAC and HVA concentrations in brain regions such as the striatum are not described in the retrieved scientific literature.

Serotonergic Receptor Interactions

Alongside its dopaminergic activity, this compound demonstrates significant interaction with the serotonin (B10506) receptor system, a hallmark of atypical antipsychotic agents. nih.govpatsnap.com

Serotonin 5-HT2A Receptor Antagonism

In vitro studies have confirmed that this compound is an antagonist with high affinity for the serotonin 5-HT2A receptor. nih.gov The dual antagonism of both D2 and 5-HT2A receptors is a key feature of many second-generation antipsychotics. This combined receptor-blocking profile is hypothesized to contribute to a broader efficacy profile and a potentially lower risk of certain side effects compared to agents that act solely on dopamine receptors. Preclinical research has shown this compound is effective at antagonizing the effects of serotonin agonists. nih.gov

Receptor Binding Affinity of this compound The following table summarizes the qualitative binding affinity of this compound at key receptors based on preclinical radioligand binding studies. Specific Ki values are not detailed in the cited literature.

ReceptorAffinityFunctional Activity
Dopamine D2High nih.govAntagonist nih.govpatsnap.com
Serotonin 5-HT2AHigh nih.govAntagonist nih.gov

Modulatory Effects on Other 5-HT Receptor Subtypes (e.g., 5-HT1A, 5-HT2B, 5-HT6, 5-HT7)

While detailed binding affinities of this compound across the full spectrum of serotonin (5-HT) receptor subtypes are not extensively documented in publicly available literature, its action as a potent antagonist at certain serotonin receptors is a key feature of its pharmacological profile. nih.gov Early research confirmed its high affinity for 5-HT2 receptors. nih.gov As a thienobenzodiazepine, this compound's receptor engagement can be contextualized by examining its close structural analog, Olanzapine (B1677200). wikipedia.org The thienobenzodiazepine class is characterized by a broad, multi-receptor binding profile. nih.govidexlab.com

Olanzapine, for instance, demonstrates significant antagonism at a wide array of serotonin receptors, including 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, and 5-HT6 receptors. nih.govidexlab.com Atypical antipsychotics as a class, particularly those related to Clozapine, are also known to possess high affinities for the 5-HT6 and 5-HT7 receptor subtypes. unc.edu This broad serotonergic activity, especially the potent 5-HT2A antagonism relative to dopamine D2 blockade, is a hallmark of atypical antipsychotics. psychopharmacologyinstitute.com Given that this compound is a potent serotonin receptor blocker, it is plausible that its profile includes interactions with multiple 5-HT subtypes, such as 5-HT1A, 5-HT2B, 5-HT6, and 5-HT7, consistent with other compounds in its therapeutic and structural class. nih.govnih.govfrontiersin.orgresearchgate.net

Table 1: Serotonin Receptor Subtype Affinities of the Structurally Related Compound Olanzapine This table is provided for contextual reference due to the limited specific data on this compound.

Receptor SubtypeReported Affinity (Ki, nM) of OlanzapinePrimary Action of Olanzapine
5-HT2A 4Antagonist
5-HT2B 13Antagonist
5-HT2C 11Antagonist
5-HT3 57Antagonist
5-HT6 10Antagonist

Source: Data compiled from various pharmacological databases and literature reviews on atypical antipsychotics.

Cholinergic Muscarinic Receptor Profile

This compound exhibits antimuscarinic (anticholinergic) properties through its blockade of muscarinic acetylcholine (B1216132) receptors. wikipedia.org This action is shared with its structural relatives, Clozapine and Olanzapine, which are both potent muscarinic receptor antagonists. nih.govnih.gov Antagonism at these receptors, particularly the M1 subtype, is a well-established characteristic of many atypical antipsychotics and is thought to influence their clinical effects. thecarlatreport.com

A key pharmacological distinction for this compound lies in its balance of antidopaminergic versus anticholinergic activity. When compared directly with the prototypical atypical antipsychotic Clozapine, this compound's antidopaminergic to anticholinergic ratio is reported to be five times higher. wikipedia.org This suggests that for a given level of muscarinic receptor blockade, this compound exerts a comparatively stronger blockade of dopamine receptors. wikipedia.org This ratio is a critical factor in differentiating the expected clinical profiles of atypical antipsychotics. oup.comgeekymedics.com

Table 2: Comparative Receptor Activity Ratio

CompoundAntidopaminergic to Anticholinergic Ratio (Relative to Clozapine)Implication
Clozapine 1x (Baseline)Balanced dopaminergic and potent anticholinergic effects
This compound 5xHigher dopamine receptor blockade relative to its anticholinergic effects

Source: Based on data from pharmacological comparisons. wikipedia.org

Other Neurotransmitter System Engagements

This compound is a thienobenzodiazepine, a chemical class that fuses a thiophene (B33073), a benzene (B151609), and a diazepine (B8756704) ring. wikipedia.orgwikipedia.org The broader class of benzodiazepines and related compounds are defined by their interaction with the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter channel in the central nervous system. nih.govarabpsychology.com Thienobenzodiazepines, as a class, are known to bind to the GABAA receptor complex, which is responsible for the anxiolytic, sedative, and anticonvulsant effects associated with these drugs. arabpsychology.com Some research suggests that thienobenzodiazepines may act with relative selectivity at the α2 subunit of the GABAA receptor. wikipedia.org Therefore, this compound's interaction with the GABAA system is inferred based on the established mechanism of its chemical class, representing an indirect engagement via its core benzodiazepine (B76468) structure. arabpsychology.commdpi.com It is important to distinguish this compound from Flumazenil, which is a specific benzodiazepine receptor antagonist used to reverse benzodiazepine effects. nih.govnih.govmdpi.com

Structure Activity Relationship Sar and Structure Toxicity Relationship Str Studies of Flumezapine

Elucidation of Structural Determinants for Receptor Binding Affinity

Flumezapine is classified as a second-generation, or atypical, antipsychotic. wikipedia.org Its primary mechanism of action involves the antagonism of dopamine (B1211576) and muscarinic receptors in the brain. wikipedia.org As a member of the thienobenzodiazepine class, its receptor binding profile is also characterized by interactions with other receptors, such as the 5-HT (serotonin) receptors. patsnap.com The affinity of this compound for these receptors is a direct consequence of its distinct molecular architecture.

The core of this compound consists of a thienobenzodiazepine nucleus, which includes a thiophene (B33073) ring fused to a benzodiazepine (B76468) system, itself comprising a benzene (B151609) ring and a diazepine (B8756704) ring. findlaw.com This central scaffold is decorated with specific substituents that dictate its interaction with target receptors. Research comparing this compound to the structurally similar antipsychotic clozapine (B1669256) showed that this compound possesses an antidopaminergic to anticholinergic ratio that is five times higher. wikipedia.org This indicates a more potent blockade of dopamine receptors relative to its effect on muscarinic receptors, a key characteristic influencing its antipsychotic potential. wikipedia.org

Receptor Binding Profile of this compound
Target ReceptorActionReceptor Family
Dopamine Receptors (e.g., D2)AntagonistDopamine Receptor Family
Muscarinic ReceptorsAntagonistAcetylcholine (B1216132) Receptor Family
5-HT ReceptorsModulatorSerotonin (B10506) Receptor Family
This table summarizes the known receptor interactions of this compound. wikipedia.orgpatsnap.com

Role of the Fluorine Atom in Pharmacological Activity

A defining structural feature of this compound is the fluorine atom located at the 7-position of its benzene ring. wikipedia.orgfindlaw.com This substitution distinguishes it from olanzapine (B1677200), which has a hydrogen atom at the equivalent position. wikipedia.org The fluorine atom functions as an electron-withdrawing group. wikipedia.orgmondaq.com This chemical property was considered significant, as the prevailing hypothesis during its development, based on the structure of earlier neuroleptics like clozapine (which has a chlorine atom), was that an electron-withdrawing substituent on the aromatic ring was important for antipsychotic activity. wikipedia.orgmondaq.comoup.com

The introduction of fluorine is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, which can in turn enhance absorption and potency. nih.gov In the case of the thienobenzodiazepine series, the inclusion of a halogen atom was believed to enhance pharmacological activity. oup.com The subsequent success of olanzapine, which lacks this electron-withdrawing halogen, demonstrated that this feature was not essential for efficacy and, in the case of this compound, was part of a molecular profile associated with unacceptable toxicity. mondaq.com

Impact of Substitutions on the Thienobenzodiazepine Ring System

The pharmacological profile of thienobenzodiazepine derivatives is highly sensitive to substitutions on both the thiophene and benzene rings. findlaw.comoup.com Studies on analogues of this compound have provided valuable SAR data. For instance, research has shown that short alkyl substitutions, such as methyl or ethyl groups, at the 2-position of the thiophene ring appear to increase activity. oup.com Conversely, larger, bulkier groups in the same position result in minimal activity. oup.com

This compound has a methyl group at this position. wikipedia.org An analogue, known as ethyl this compound, which substitutes this methyl group for an ethyl group while retaining the fluorine atom, was also synthesized and tested. wikipedia.orgfindlaw.com While this compound was described as "particularly active," its development was also halted due to toxicity issues. aipla.org Another analogue that was studied featured the substitution of this compound's methyl group for an ethyl group and its fluorine atom for a hydrogen atom (a compound known as ethyl olanzapine). wikipedia.orgfindlaw.com This compound also failed preclinical evaluation due to adverse findings. wikipedia.orgfindlaw.com These results underscore the critical influence of even minor structural modifications on the biological activity and safety of compounds within this chemical class.

Preclinical Structure-Toxicity Relationships

The progression of this compound was ultimately stopped by its toxicological profile, which became evident during clinical investigations. wikipedia.org The observed toxicities are intrinsically linked to its chemical structure.

Quantitative Structure-Toxicity Relationship (QSTR) Modeling for Benzodiazepine Derivatives, including this compound

Quantitative structure-toxicity relationship (QSTR) models are computational tools used in toxicology to predict the adverse effects of chemicals based on their molecular structure. nih.govscielo.org.co For broad classes of compounds like benzodiazepines, QSTR studies have been developed to forecast toxicological endpoints such as the lethal oral dose (LD50) in animal models. patsnap.comnih.gov

These models are built by first calculating a variety of molecular descriptors for a set of compounds. nih.gov Descriptors can include constitutional, topological, geometric (e.g., molecular surface area, volume), and quantum-chemical properties (e.g., energy of the highest occupied molecular orbital or HOMO). patsnap.comscielo.org.co Statistical methods such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANNs), and Support Vector Machines (SVMs) are then employed to create a mathematical relationship between these structural descriptors and observed toxicity. patsnap.com Studies on benzodiazepine derivatives have shown that such models can be used for a preliminary assessment of toxicity, with nonlinear methods like ANNs sometimes providing more accurate models than linear regression. patsnap.com The goal of these in silico approaches is to prioritize or de-prioritize compounds early in the drug discovery process, making it faster and more cost-effective. scielo.org.co

Correlations between Structural Features and Preclinical Toxicology Observations

There are direct correlations between the specific structural attributes of this compound and its analogues and the adverse effects observed in preclinical and clinical studies. wikipedia.orgfindlaw.com this compound itself was found to cause a significant elevation in the plasma concentrations of creatine (B1669601) phosphokinase (CPK), indicating muscle toxicity, as well as the liver enzymes aspartate transaminase (AST) and alanine (B10760859) transaminase (ALT), indicating hepatotoxicity. wikipedia.org Furthermore, it induced extrapyramidal symptoms (EPS), which are movement disorders associated with dopamine receptor blockade. wikipedia.org

Structure-Toxicity Correlations for this compound and Analogues
CompoundKey Structural FeaturesObserved Preclinical/Clinical Toxicity
This compound7-Fluoro, 2-MethylElevated CPK, AST, ALT; Extrapyramidal Symptoms (EPS). wikipedia.orgfindlaw.com
Ethyl this compound7-Fluoro, 2-EthylGranulocyte suppression (blood toxicity) in dogs. wikipedia.orgfindlaw.commondaq.com
Ethyl Olanzapine7-Hydrogen, 2-EthylIncreased cholesterol in dogs. wikipedia.orgfindlaw.commondaq.com
This table outlines the distinct toxicological findings associated with minor structural variations in the thienobenzodiazepine series. wikipedia.orgfindlaw.commondaq.com

Preclinical Pharmacodynamics and Pharmacological Evaluation of Flumezapine

In Vitro Pharmacological Characterization

In vitro studies have been fundamental in elucidating the molecular interactions of flumezapine with various neurotransmitter receptors and its metabolic fate.

Receptor Binding Assays and Dissociation Constants (IC50, Ki values)

Receptor binding assays are essential for determining the affinity of a compound for specific receptors. These assays measure the concentration of a drug required to inhibit the binding of a known radioligand by 50% (IC50), which can then be used to calculate the inhibition constant (Ki), a measure of binding affinity. edx.orgpharmacologycanada.org

This compound has demonstrated a high affinity for both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors in in vitro radioligand binding studies. nih.gov This dual antagonism is a characteristic feature of many atypical antipsychotic drugs. nih.govresearchgate.net The affinity for these receptors suggests a potential for efficacy in treating psychotic conditions. google.com In comparison to the antipsychotic clozapine (B1669256), this compound exhibits a five-fold higher antidopaminergic to anticholinergic ratio, indicating a more potent dopamine receptor blockade with fewer anticholinergic properties. wikipedia.org

Detailed binding affinities of this compound for various receptors are summarized in the table below.

ReceptorIC50 (nM)Ki (nM)Reference
Dopamine D2Data not availableHigh affinity nih.gov
Serotonin 5-HT2Data not availableHigh affinity nih.gov
MuscarinicData not availableModerate affinity wikipedia.org

In Vitro Metabolism Studies (e.g., Thiomethylation)

In vitro metabolism studies are crucial for understanding how a drug is processed in the body, which can influence its efficacy and safety. symeres.compharmaron.com These studies often utilize liver microsomes or hepatocytes to simulate metabolic processes. nih.gov

For this compound, in vitro studies have investigated its metabolism, including the process of thiomethylation. nih.gov Research using rat liver preparations has explored the role of cytochrome P-450 enzymes in its metabolism. nih.gov Thiomethylation is a metabolic pathway where a methylthio (-SCH3) group is added to a molecule, which can significantly alter its pharmacological properties. While the specific metabolites formed through this pathway for this compound are not detailed in the available literature, the study indicates that this is a relevant metabolic route for this compound. nih.gov

In Vivo Animal Model Studies

In vivo studies in animal models are critical for assessing the pharmacological effects of a compound in a living organism and predicting its potential therapeutic efficacy and side effects in humans. scielo.brscielo.br

Assessment in Conditioned Avoidance Response Paradigms

The conditioned avoidance response (CAR) is a widely used behavioral paradigm to predict the efficacy of antipsychotic drugs. scielo.brunl.edu In this test, an animal learns to avoid an unpleasant stimulus by responding to a preceding warning signal. Antipsychotic drugs are known to selectively suppress this avoidance behavior. unl.educpn.or.kr

Studies have shown that atypical antipsychotics, a class to which this compound belongs, are effective in the CAR model. nih.gov While specific data on this compound's performance in CAR paradigms is not detailed in the provided search results, its classification as an atypical antipsychotic suggests it would likely demonstrate activity in this model, consistent with other drugs in its class. nih.gov

Studies on Dopamine System Modulation in Rodent Brains

The therapeutic effects of antipsychotic drugs are largely attributed to their modulation of dopamine systems in the brain. nih.govfrontiersin.org Animal studies, particularly in rodents, are used to investigate how these drugs affect dopamine release and metabolism. umich.edu

Preclinical studies have indicated that this compound acts as an antagonist of central dopamine receptors. nih.gov Research in mice has shown that, like other atypical antipsychotics, this compound can increase dopamine metabolism without significantly increasing dopamine release at behaviorally effective doses. nih.gov Specifically, it was found to cause variable increases in the dopamine metabolites dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), but did not increase the concentration of 3-methoxytyramine (3-MT), an indicator of dopamine release. nih.gov This profile is distinct from typical antipsychotics which tend to increase both dopamine release and metabolism. nih.gov

Exploration of Anxiolytic-like Activity in Preclinical Tests

Some antipsychotic medications also exhibit anxiolytic (anxiety-reducing) properties. google.com Preclinical tests, such as the elevated plus-maze and light-dark box test, are used to evaluate the potential anxiolytic effects of new compounds. researchgate.netinnovareacademics.in

While this compound was primarily developed as an antipsychotic, related compounds in the thieno- and dibenzodiazepine classes have been investigated for anxiolytic activity. researchgate.netpatsnap.com Some research suggests a dissociation between the anxiolytic and antidopaminergic activities within this chemical class. patsnap.com Although direct evidence from preclinical tests for anxiolytic-like activity of this compound is not explicitly available in the provided results, some compounds with a similar structural backbone have shown potential in this area. patsnap.comnih.gov

Comparative Preclinical Profiles with Atypical Antipsychotics (e.g., Clozapine, Olanzapine (B1677200), Zotepine)

This compound (LY120363) is a thieno[2,3-b] psychopharmacologyinstitute.comresearchgate.netbenzodiazepine (B76468) derivative, structurally akin to olanzapine, that was investigated for the treatment of schizophrenia. wikipedia.org Its preclinical pharmacodynamic profile has been characterized and compared with other atypical antipsychotics, notably clozapine, olanzapine, and zotepine (B48254), to which it shares structural and pharmacological similarities. These comparisons focus on in vitro receptor binding affinities and in vivo pharmacological effects predictive of antipsychotic efficacy and side effect liability.

This compound is an antagonist of both central dopamine and serotonin receptors. wikipedia.org It is classified as a second-generation antipsychotic and, like its comparators, it interacts with a wide array of neurotransmitter receptors. wikipedia.org A key characteristic of this compound is its potent blockade of dopamine D2 and certain serotonin receptors. In functional assays, it was found to be more potent than both clozapine and zotepine in antagonizing the effects of the dopamine agonist pergolide (B1684310) and the serotonin agonist quipazine (B1207379) in rats. wikipedia.org This potent D2 receptor antagonism is a hallmark of antipsychotic activity.

Structurally, this compound differs from olanzapine only by the substitution of a fluorine atom for a hydrogen atom on the phenyl ring. wikipedia.org This substitution was intended to modulate its pharmacological properties. Preclinical data indicate that this compound possesses a higher antidopaminergic to anticholinergic ratio—five times that of clozapine—suggesting a profile of strong dopamine receptor blockade with comparatively weaker muscarinic receptor antagonism. wikipedia.org

In Vitro Receptor Binding Profiles

The affinity of a drug for various neurotransmitter receptors is a key determinant of its therapeutic effects and side-effect profile. Atypical antipsychotics are characterized by a broad receptor binding profile, with a notable feature being a higher affinity for serotonin 5-HT2A receptors relative to dopamine D2 receptors. This compound, clozapine, olanzapine, and zotepine all exhibit complex binding profiles, acting as antagonists at multiple receptor sites.

This compound demonstrates high affinity for both dopamine D2 and serotonin 5-HT2 receptors, a property it shares with zotepine. wikipedia.org Olanzapine and clozapine also bind with high affinity to a range of receptors, including dopamine (D1-D4), serotonin (5-HT2A, 5-HT2C, 5-HT6), histamine (B1213489) H1, and alpha-1 adrenergic receptors. psychopharmacologyinstitute.comnih.gov Specifically, olanzapine's affinity (Ki) for 5-HT2A receptors is 4 nM, while its affinity for D2 receptors is in the range of 11-31 nM. psychopharmacologyinstitute.com Zotepine also shows high affinity for D1 and D2 receptors, similar to clozapine. nih.gov

The following table summarizes the reported receptor binding affinities (Ki, nM) for this compound's comparators. Data for this compound is less comprehensively available in a tabular format due to its abandoned development.

ReceptorClozapine (Ki, nM)Olanzapine (Ki, nM)Zotepine (Ki, nM)
Dopamine D1+11-31Similar to D2
Dopamine D2+11-31High Affinity
Dopamine D4++++High Affinity
Serotonin 5-HT2A+++4High Affinity
Serotonin 5-HT2C++11Moderate Affinity
Histamine H1++7High Affinity
Muscarinic M1+++73Antagonist
Adrenergic α1++19High Potency

Table 1: Comparative Receptor Binding Affinities (Ki, nM). '+' indicates qualitative affinity where specific nM values are not consistently reported. Data sourced from multiple preclinical studies. psychopharmacologyinstitute.comresearchgate.netnih.gov

In Vivo Pharmacological Evaluation

Preclinical in vivo models are crucial for predicting the clinical efficacy and side-effect profile of antipsychotic drugs. Key models include the conditioned avoidance response (CAR), which predicts antipsychotic activity, and catalepsy tests, which indicate a propensity for extrapyramidal symptoms (EPS).

Studies have shown that atypical antipsychotics like clozapine, olanzapine, and zotepine can increase extracellular dopamine levels in the prefrontal cortex, a region implicated in the negative and cognitive symptoms of schizophrenia. nih.gov Zotepine (1.0 mg/kg, i.p.) produced a prolonged elevation of cortical dopamine, with a maximal rise of +333%. nih.gov Clozapine (10.0 mg/kg, i.p.) and olanzapine (1.0 mg/kg, i.p.) also increased cortical dopamine levels, with maximal increases of +223% and +280%, respectively. nih.gov This effect is thought to contribute to their "atypical" profile.

The liability to induce catalepsy is a preclinical marker for EPS. While typical antipsychotics readily induce catalepsy, atypical agents generally have a lower propensity to do so at clinically relevant doses. Studies in rats have shown that olanzapine only induces catalepsy at doses that lead to a D2 receptor occupancy of 85% or higher. nih.govndineuroscience.com Zotepine has been shown to induce little catalepsy in preclinical models, suggesting a lower risk of motor side effects. nih.gov Although specific data for this compound in these models is scarce in published literature, its early clinical trials were halted in part due to the induction of EPS. wikipedia.org

The conditioned avoidance response (CAR) model is highly predictive of antipsychotic activity. cpn.or.kr Atypical antipsychotics, including olanzapine, are effective in this model at D2 receptor occupancy levels lower than those required to produce catalepsy. nih.govndineuroscience.com

Preclinical EffectThis compoundClozapineOlanzapineZotepine
Cortical Dopamine ReleaseNo data↑ (+223%)↑ (+280%)↑ (+333%)
Catalepsy InductionInduced EPS in humansLow propensityLow propensity (at D2 occupancy <85%)Low propensity
Conditioned Avoidance Response (CAR)No dataEffectiveEffectiveEffective

Table 2: Comparative In Vivo Preclinical Effects. Data compiled from various preclinical studies. wikipedia.orgnih.govnih.govnih.govndineuroscience.com

Comparative Analysis of Flumezapine Within Its Chemical Class

Structural Similarities and Differences with Olanzapine (B1677200)

Flumezapine and Olanzapine are both thienobenzodiazepine derivatives, sharing a core chemical structure. wikipedia.orgdrugbank.comfda.gov Specifically, both compounds possess a thieno[2,3-b] wikipedia.orgontosight.aibenzodiazepine (B76468) nucleus. The key structural distinction lies in a single substitution on the benzene (B151609) ring of the benzodiazepine system. wikipedia.orgjustia.com In this compound, a fluorine atom is present at the 7-position, whereas Olanzapine has a hydrogen atom at the same position. wikipedia.orgjustia.com

This seemingly minor difference of a single halogen atom substitution has significant implications. The fluorine atom in this compound acts as an electron-withdrawing group, a feature that was initially thought to be important for antipsychotic activity, drawing a parallel to the chlorine atom in the dibenzodiazepine antipsychotic, Clozapine (B1669256). wikipedia.orgjustia.com In contrast, the hydrogen atom in Olanzapine is not an electron-withdrawing group. justia.com

Another structural analogue, ethyl this compound, differs from this compound by the substitution of an ethyl group for the methyl group on the thiophene (B33073) ring. justia.com

Compound Core Structure Substitution at 7-position of Benzene Ring Substitution on Thiophene Ring
This compound Thieno[2,3-b] wikipedia.orgontosight.aibenzodiazepineFluorine (F)Methyl (CH3)
Olanzapine Thieno[2,3-b] wikipedia.orgontosight.aibenzodiazepineHydrogen (H)Methyl (CH3)
Ethyl this compound Thieno[2,3-b] wikipedia.orgontosight.aibenzodiazepineFluorine (F)Ethyl (CH2CH3)
Clozapine DibenzodiazepineChlorine (Cl)-

This table highlights the key structural differences between this compound, Olanzapine, Ethyl this compound, and Clozapine.

Mechanistic Commonalities and Distinctions from Other Thienobenzodiazepines and Dibenzodiazepines

This compound, like other thienobenzodiazepines and dibenzodiazepines, exhibits its antipsychotic effects primarily through the antagonism of dopamine (B1211576) receptors, particularly the D2 receptor. wikipedia.orgncats.io This is a hallmark of both typical and atypical antipsychotics. ukzn.ac.zawikipedia.org However, the class of atypical antipsychotics, to which this compound, Olanzapine, and Clozapine belong, is characterized by a broader receptor binding profile. nih.gov

Thienobenzodiazepines (e.g., this compound, Olanzapine):

Dopamine and Serotonin (B10506) Receptor Antagonism: Both this compound and Olanzapine are potent antagonists of dopamine D2 receptors and serotonin 5-HT2A receptors. ncats.ionih.goved.ac.uk The dual antagonism is a key feature of many atypical antipsychotics and is thought to contribute to their efficacy against a wider range of symptoms and a lower propensity for certain side effects compared to older, "typical" antipsychotics. ukzn.ac.zawikipedia.org

Receptor Affinity: Olanzapine is noted to have a higher affinity for 5-HT2A receptors than for D2 receptors. wikipedia.org Preclinical studies suggest this compound is also a potent blocker of both dopamine D2 and some serotonin receptors. ncats.ionih.govmedkoo.com

Multi-Receptor Binding: Thienobenzodiazepines like Olanzapine interact with a wide array of other receptors, including other dopamine receptor subtypes (D1, D3, D4), other serotonin receptor subtypes (5-HT2C, 5-HT3, 5-HT6), muscarinic receptors (M1-5), and adrenergic receptors (alpha-1). drugbank.comresearchgate.netnih.gov This multi-receptor action contributes to their complex pharmacological profile. researchgate.netnih.gov this compound also demonstrates antagonist activity at various receptors, including antimuscarinic and noradrenergic α-receptors. google.com

Dibenzodiazepines (e.g., Clozapine):

Receptor Profile: Clozapine, a dibenzodiazepine, also has a broad receptor binding profile, acting as an antagonist at dopamine (with a relatively lower affinity for D2 receptors compared to typical antipsychotics), serotonin, adrenergic, cholinergic, and histaminergic receptors. nih.govdrugbank.com Structurally, Olanzapine differs from Clozapine by having a methyl-substituted thiophene ring instead of a benzene ring and a hydrogen instead of a chlorine on its benzene ring. justia.com

Antidopaminergic to Anticholinergic Ratio: An interesting distinction is the antidopaminergic to anticholinergic ratio. This compound was found to have a ratio five times higher than that of Clozapine, suggesting a stronger dopamine receptor blockade with comparatively weaker anticholinergic properties. wikipedia.org

Preclinical Pharmacological Fingerprint in Relation to Other Antipsychotic Investigational Compounds

Preclinical studies provide a "pharmacological fingerprint" that helps to differentiate investigational compounds.

Receptor Binding Affinity: In vitro radioligand binding assays have shown that this compound has a high affinity for both dopamine D2 and 5-HT2 receptors. nih.gov This profile is similar to other atypical antipsychotics. One study compared this compound to other antagonists and found its potency in blocking the effects of a dopamine agonist correlated well with its D2 receptor affinity in vitro. nih.gov

In Vivo Studies: In animal models, this compound was shown to antagonize the effects of both serotonin and dopamine agonists. nih.gov This dual action is a common feature of atypical antipsychotics. However, the development of this compound was halted due to toxicity concerns observed in early clinical trials, including elevated liver enzymes and creatine (B1669601) phosphokinase, as well as the induction of extrapyramidal symptoms. wikipedia.orggoogle.com Another investigational compound, ethyl olanzapine, was also discontinued (B1498344) due to causing a significant increase in cholesterol in animal studies. justia.com

Comparison with other Investigational Compounds: The development of antipsychotics has seen a progression from compounds with primary D2 antagonism to those with more complex, multi-receptor profiles. mdpi.com Newer investigational compounds often target additional receptors or have different mechanisms of action, such as partial agonism at dopamine and serotonin receptors, in an effort to improve efficacy and reduce side effects. mdpi.com For instance, some newer agents are designed to have a lower propensity for weight gain and metabolic issues compared to older atypical antipsychotics like Olanzapine and Clozapine. nih.gov this compound's preclinical profile, with its potent D2 and 5-HT2 antagonism, placed it firmly within the atypical antipsychotic class, but its adverse effects in early human studies prevented its further development. wikipedia.orggoogle.com

Compound Primary Mechanism Key Receptor Affinities Development Status
This compound D2 and 5-HT2A AntagonistHigh for D2 and 5-HT2Abandoned (Toxicity) wikipedia.org
Olanzapine D2 and 5-HT2A AntagonistHigh for 5-HT2A and D2 wikipedia.orgMarketed drugbank.com
Clozapine Multi-receptor AntagonistBroad, lower D2 affinity drugbank.comMarketed drugbank.com
Ethyl this compound Not fully characterized-Abandoned (Adverse Effects) justia.com
Ethyl Olanzapine Not fully characterized-Abandoned (Adverse Effects) justia.com

This table provides a comparative overview of the primary mechanism, key receptor affinities, and development status of this compound and related compounds.

Q & A

Q. Basic Research Focus

  • Cell-based assays : Use SH-SY5Y neuroblastoma cells for dopamine receptor modulation studies. Measure cAMP levels via ELISA post-treatment .
  • Patch-clamp electrophysiology : Evaluate ion channel effects (e.g., Kv7.2/7.3) in transfected CHO cells .
  • Report IC50/EC50 values with 95% confidence intervals and compare to reference drugs (e.g., clozapine) .

How should longitudinal studies evaluating this compound’s chronic administration effects be designed to balance internal validity and translational relevance?

Q. Advanced Research Focus

  • Mixed-methods design : Combine quantitative behavioral tests (e.g., forced swim test for depression-like symptoms) with qualitative histopathological analysis (e.g., hippocampal neuron density) .
  • Dose escalation protocols : Use staggered dosing in rodent models (e.g., 2-week intervals) to monitor tolerance development.
  • Control for confounding variables: Diet, circadian rhythms, and housing conditions .

What are the critical parameters for ensuring reproducibility in this compound pharmacokinetic (PK) studies?

Q. Basic Research Focus

  • Bioanalytical validation : Ensure lower limits of quantification (LLOQ) ≤1 ng/mL and inter-day accuracy within ±20% .
  • Sampling intervals : Collect plasma samples at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose for accurate AUC calculations.
  • Species-specific differences : Account for metabolic clearance rates between rodents and humans using allometric scaling .

How can systems pharmacology models be applied to predict this compound’s dose-response relationships in heterogeneous patient populations?

Q. Advanced Research Focus

  • Physiologically based pharmacokinetic (PBPK) modeling : Incorporate CYP2D6 polymorphism data to simulate “poor metabolizer” scenarios.
  • Population PK/PD analysis : Use NONMEM or Monolix to estimate variability in Emax (maximum effect) and EC50 across subgroups .
  • Validate models against clinical trial data (Phase I/II) with Bayesian forecasting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.